4-{4-[(1E)-1-hydrazinylideneethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a triazole ring and an oxadiazole ring, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acetylenes under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving nitrile oxides and hydrazones.
Final Assembly: The final compound is obtained by coupling the triazole and oxadiazole intermediates under specific reaction conditions, such as the use of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE has a wide range of scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-THIADIAZOL-3-AMINE
- 4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-THIADIAZOL-3-THIOL
Uniqueness
The presence of both triazole and oxadiazole rings in 4-{4-[(1E)-ETHANEHYDRAZONOYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE makes it unique compared to similar compounds
Properties
Molecular Formula |
C7H10N8O |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
4-(4-ethanehydrazonoyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C7H10N8O/c1-3(10-9)5-4(2)15(14-11-5)7-6(8)12-16-13-7/h9H2,1-2H3,(H2,8,12)/b10-3+ |
InChI Key |
NRAPDWNXPOZINK-XCVCLJGOSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN)C |
Origin of Product |
United States |
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